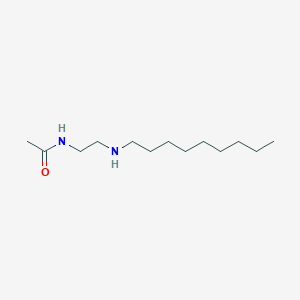
Acetamide, N-(2-(nonylamino)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(2-(nonylamino)ethyl)-, also known as Acetamide, N-(2-(nonylamino)ethyl)-, is a useful research compound. Its molecular formula is C13H28N2O and its molecular weight is 228.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetamide, N-(2-(nonylamino)ethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, N-(2-(nonylamino)ethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
1.1 Drug Development
Acetamide, N-(2-(nonylamino)ethyl)- is being explored as a potential drug candidate due to its structural similarity to known pharmacophores. Its amine functionality allows for interactions with biological targets, which may enhance therapeutic efficacy.
- Mechanism of Action : The compound's ability to modulate biological pathways makes it a candidate for further investigations in drug development. For instance, it may act on specific receptors or enzymes involved in metabolic processes.
1.2 Case Studies
- Study on Antimicrobial Activity : A study evaluated the antimicrobial properties of various amides, including acetamide derivatives. Results indicated that modifications in the alkyl chain length significantly influenced antibacterial activity, suggesting that compounds like N-(2-(nonylamino)ethyl)-acetamide could exhibit enhanced efficacy against certain pathogens.
| Study | Findings |
|---|---|
| Antimicrobial Activity Evaluation | Modifications in alkyl chain length increased antibacterial efficacy. |
3.1 Toxicological Studies
Research has been conducted to assess the safety profile of Acetamide, N-(2-(nonylamino)ethyl)-. Toxicological assessments indicate that while the compound shows promise as a drug candidate, further studies are necessary to fully understand its safety and efficacy profiles.
- Findings : Preliminary results suggest low toxicity at therapeutic doses; however, chronic exposure studies are warranted.
Eigenschaften
CAS-Nummer |
197635-33-9 |
|---|---|
Molekularformel |
C13H28N2O |
Molekulargewicht |
228.37 g/mol |
IUPAC-Name |
N-[2-(nonylamino)ethyl]acetamide |
InChI |
InChI=1S/C13H28N2O/c1-3-4-5-6-7-8-9-10-14-11-12-15-13(2)16/h14H,3-12H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
YFWXSUYHFNMACR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCNCCNC(=O)C |
Kanonische SMILES |
CCCCCCCCCNCCNC(=O)C |
Key on ui other cas no. |
197635-33-9 |
Synonyme |
Acetamide, N-(2-(nonylamino)ethyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















